

Analytical techniques for 2-Amino-3-chloro-5-fluorobenzoic acid

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Compound of Interest

Compound Name: 2-Amino-3-chloro-5-fluorobenzoic acid

Cat. No.: B1518977

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An Application Note and Protocol for the Comprehensive Analysis of **2-Amino-3-chloro-5-fluorobenzoic acid**

Authored by: A Senior Application Scientist Introduction

2-Amino-3-chloro-5-fluorobenzoic acid is a substituted anthranilic acid derivative. Its multifaceted structure, featuring amino, carboxylic acid, chloro, and fluoro functional groups, makes it a valuable and versatile building block in synthetic organic chemistry. Such compounds are frequently employed as key intermediates in the development of pharmaceuticals and agrochemicals, where precise structural integrity and high purity are paramount for the efficacy and safety of the final product.

This guide provides a comprehensive overview of the essential analytical techniques required for the thorough characterization of **2-Amino-3-chloro-5-fluorobenzoic acid**. We will delve into the practical application of chromatographic and spectroscopic methods, explaining not just the procedural steps but also the underlying scientific rationale for each experimental choice. The protocols outlined herein are designed to establish identity, quantify purity, and identify potential impurities, ensuring that researchers and drug development professionals can confidently assess the quality of this critical intermediate.

Physicochemical Properties

A foundational understanding of the compound's basic properties is the first step in developing robust analytical methods.

Property	Value	Source
CAS Number	1022961-12-1	[1] [2] [3]
Molecular Formula	C ₇ H ₅ ClFNO ₂	[1] [3]
Molecular Weight	189.57 g/mol	[1]
Appearance	Off-White to Light Brown Powder	[4]
SMILES	C1=C(C=C(C(=C1C(=O)O)N)C)F	[1]

Chromatographic Analysis for Purity and Quantification: High-Performance Liquid Chromatography (HPLC)

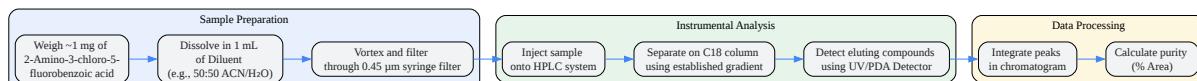
Reverse-phase HPLC (RP-HPLC) is the cornerstone for assessing the purity of **2-Amino-3-chloro-5-fluorobenzoic acid**. Its polarity makes it ideally suited for separation on a non-polar stationary phase. The primary objective is to separate the main compound from any starting materials, by-products, or degradation products.

Causality Behind Experimental Choices:

- Stationary Phase (C18): A C18 column is selected for its hydrophobic nature, which provides effective retention for the aromatic ring of the analyte. The length and particle size of the column are chosen to balance resolution and analysis time.
- Mobile Phase: A gradient of a weak acid in water and an organic solvent (like acetonitrile) is used. The acidic modifier (e.g., formic acid) is critical; it suppresses the ionization of the carboxylic acid group ($pK_a \sim 2-4$) by lowering the mobile phase pH. This ensures the analyte is in a single, neutral form, leading to sharp, symmetrical peaks and reproducible retention times.

- **Detection (UV):** The presence of the benzene ring results in strong UV absorbance, making a photodiode array (PDA) or UV-Vis detector highly effective for detection and quantification. Wavelengths around 254 nm and 280 nm are typically monitored.

Experimental Workflow for HPLC Analysis



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Caption: HPLC workflow from sample preparation to purity calculation.

Detailed HPLC Protocol

Parameter	Recommended Condition
Instrument	UHPLC or HPLC System with UV/PDA Detector
Column	C18, 2.1 x 100 mm, 1.8 μm
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient	10% B to 95% B over 10 minutes
Flow Rate	0.4 mL/min
Column Temperature	40 °C
Injection Volume	2 μL
Detection	254 nm
Diluent	Acetonitrile/Water (50:50, v/v)

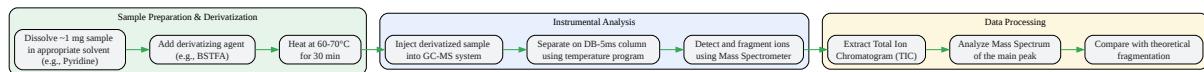
Orthogonal Identification: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides a powerful orthogonal method for identification, particularly for volatile impurities that may not be well-resolved by HPLC. Due to the low volatility of benzoic acids, a derivatization step is mandatory to convert the polar carboxylic acid and amine groups into more volatile esters and amides.

Causality Behind Experimental Choices:

- Derivatization: Silylation (e.g., with BSTFA) or methylation is employed to replace the acidic protons on the carboxylic acid and amine groups with non-polar trimethylsilyl (TMS) or methyl groups, respectively. This drastically increases the analyte's volatility, making it suitable for GC analysis.^[5]
- GC Column: A low-polarity column, such as a DB-5ms, is used. The separation is primarily based on boiling points, and this phase is robust and provides excellent resolution for a wide range of derivatized compounds.
- Ionization: Electron Ionization (EI) at 70 eV is a standard, highly reproducible method that generates a rich fragmentation pattern. This "fingerprint" mass spectrum is invaluable for structural confirmation and identification of unknown impurities by comparing it to spectral libraries.

Experimental Workflow for GC-MS Analysis



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Caption: GC-MS workflow including the critical derivatization step.

Detailed GC-MS Protocol

Parameter	Recommended Condition
Derivatization Agent	N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
GC Column	DB-5ms, 30 m x 0.25 mm, 0.25 μ m
Carrier Gas	Helium, constant flow at 1.2 mL/min
Injector Temp.	250 °C
Oven Program	Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min
MS Source Temp.	230 °C
Ionization Mode	Electron Ionization (EI) at 70 eV
Mass Scan Range	40 - 550 m/z

Definitive Structural Elucidation: Spectroscopic Techniques

Spectroscopy provides unambiguous structural information, confirming the identity and connectivity of atoms within the molecule.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise molecular structure. A combination of ^1H , ^{13}C , and ^{19}F NMR experiments provides a complete picture of the molecule's framework.

- ^1H NMR: Confirms the number and environment of protons. For **2-Amino-3-chloro-5-fluorobenzoic acid**, we expect to see signals for the two aromatic protons and exchangeable protons from the amine (NH_2) and carboxylic acid (COOH) groups.
- ^{13}C NMR: Determines the number of unique carbon atoms. Seven distinct signals are expected, corresponding to the seven carbon atoms in the molecule.

- ^{19}F NMR: Directly observes the fluorine atom, providing a simple spectrum (typically a doublet of doublets due to coupling with neighboring aromatic protons) that is highly sensitive to the chemical environment.

Protocol:

- Accurately weigh 5-10 mg of the sample.
- Dissolve in ~0.7 mL of a deuterated solvent (DMSO-d₆ is a good choice due to its ability to dissolve polar compounds and allow observation of NH and OH protons).
- Transfer the solution to an NMR tube.
- Acquire ^1H , ^{13}C , and ^{19}F spectra on a 400 MHz or higher spectrometer.

Nucleus	Expected Chemical Shift (δ , ppm)	Multiplicity
^1H	~13.0 (broad s)	COOH
~7.5-7.8 (m)	2 x Ar-H	
~5.0-6.0 (broad s)	NH ₂	
^{13}C	~168	C=O
~110-155	6 x Ar-C	
^{19}F	~ -110 to -130	dd (doublet of doublets)

Note: Predicted shifts are based on analogous structures and may vary.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

B. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and non-destructive technique used to confirm the presence of key functional groups by identifying their characteristic vibrational frequencies.

Protocol:

- Acquire a background spectrum.

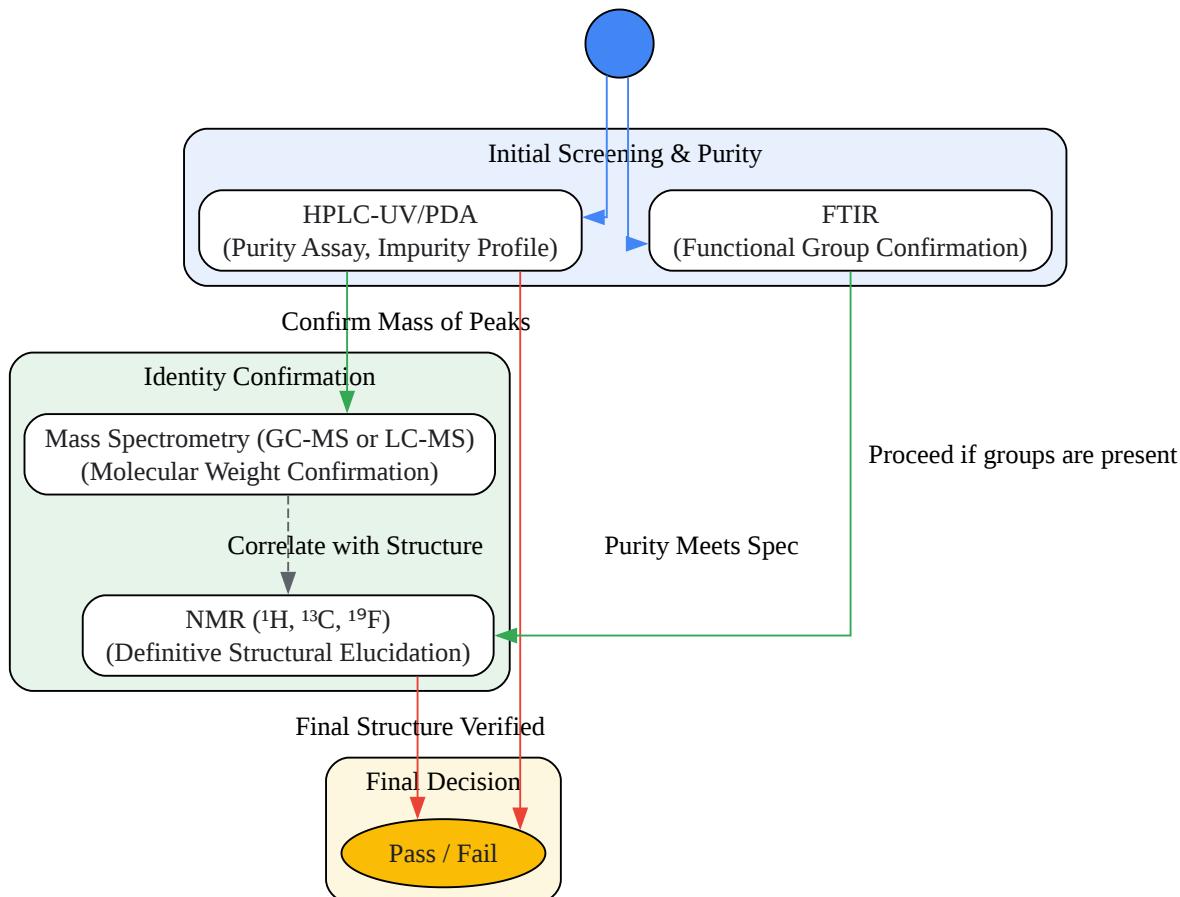
- Place a small amount of the solid sample directly on the attenuated total reflectance (ATR) crystal or prepare a KBr pellet.
- Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

Wavenumber (cm ⁻¹)	Functional Group	Vibration Type
3400-3200	N-H (amine)	Symmetric/Asymmetric Stretch
3300-2500	O-H (carboxylic acid)	Broad Stretch
~1700-1680	C=O (carboxylic acid)	Stretch
~1600, ~1475	C=C (aromatic)	Ring Stretch
~1250-1200	C-F	Stretch
~800-600	C-Cl	Stretch

Note: These assignments are based on typical ranges for functional groups.[\[10\]](#)[\[11\]](#)

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Caption: Integrated workflow for the quality control of **2-Amino-3-chloro-5-fluorobenzoic acid.**

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